[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine
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Overview
Description
[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl ring substituted with a bromophenyl group and two fluorine atoms, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), sodium thiolate (NaSR)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties make it valuable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [1-(3-Chlorophenyl)-2,2-difluoro-cyclopropyl]methanamine
- [1-(3-Fluorophenyl)-2,2-difluoro-cyclopropyl]methanamine
- [1-(3-Methylphenyl)-2,2-difluoro-cyclopropyl]methanamine
Uniqueness
Compared to similar compounds, [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to unique pharmacological profiles and applications.
Properties
Molecular Formula |
C10H10BrF2N |
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Molecular Weight |
262.09 g/mol |
IUPAC Name |
[1-(3-bromophenyl)-2,2-difluorocyclopropyl]methanamine |
InChI |
InChI=1S/C10H10BrF2N/c11-8-3-1-2-7(4-8)9(6-14)5-10(9,12)13/h1-4H,5-6,14H2 |
InChI Key |
KDIYUHZVPIGJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(CN)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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